1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
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Overview
Description
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound with the molecular formula C10H8F4. It is characterized by a benzene ring substituted with a methyl group and a tetrafluorocyclopropyl group. This compound is notable for its unique structure, which combines aromatic and cyclopropyl functionalities, making it a subject of interest in various fields of research .
Preparation Methods
The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-4-bromobenzene and 2,2,3,3-tetrafluorocyclopropylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 1-methyl-4-bromobenzene with 2,2,3,3-tetrafluorocyclopropylboronic acid.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a tetrafluorocyclopropyl group, resulting in different chemical and physical properties.
1-Methyl-4-(2,2-difluorocyclopropyl)benzene: The presence of only two fluorine atoms in the cyclopropyl group affects the compound’s reactivity and interactions.
1-Methyl-4-(cyclopropyl)benzene:
Biological Activity
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activity. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical properties, enhancing their bioactivity and specificity in various applications, particularly in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C11H8F4
- Molecular Weight : 224.18 g/mol
- Structure : The compound features a methyl group and a tetrafluorocyclopropyl moiety attached to a benzene ring, which contributes to its lipophilicity and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Fluorine Substitution Effects : The presence of fluorine atoms can enhance the compound's stability and alter its electronic properties, leading to increased interaction with biological targets such as enzymes and receptors .
- Lipophilicity : The tetrafluorocyclopropyl group increases the lipophilicity of the molecule, facilitating better membrane penetration and bioavailability in biological systems .
- Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as modulators of certain receptors involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling .
Biological Activity Data
A summary of relevant biological activities observed in studies involving fluorinated aromatic compounds is presented in Table 1.
Case Studies
Several case studies have explored the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study investigated the effects of a related fluorinated benzene derivative on human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest .
- Enzyme Interaction : Research on enzyme inhibition demonstrated that fluorinated compounds could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased efficacy of co-administered drugs or reduced side effects .
- Neuroprotection : Another study focused on the neuroprotective properties of similar compounds in models of neurodegenerative diseases. The results suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
Properties
CAS No. |
922141-43-3 |
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Molecular Formula |
C10H8F4 |
Molecular Weight |
204.16 g/mol |
IUPAC Name |
1-methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C10H8F4/c1-6-2-4-7(5-3-6)8-9(11,12)10(8,13)14/h2-5,8H,1H3 |
InChI Key |
FDKWGHHINJMGTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C2(F)F)(F)F |
Origin of Product |
United States |
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